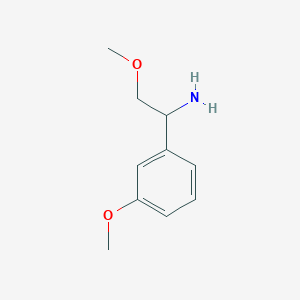

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

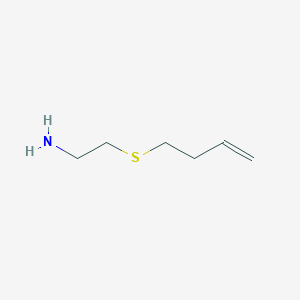

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a compound that features methoxy groups and an amine group. While the specific compound is not directly studied in the provided papers, related compounds with methoxy groups and amine functionalities are discussed, which can provide insights into the chemical behavior and properties of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine.

Synthesis Analysis

The synthesis of related compounds, such as the nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is reported to be achieved through a single-step process . This suggests that the synthesis of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine could potentially be carried out using similar straightforward synthetic routes, possibly involving condensation reactions or other common organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has been analyzed using X-ray diffraction, as seen in the study of a novel Schiff base compound . The presence of methoxy and amine groups can significantly influence the molecular geometry and electronic distribution, which can be studied using computational methods such as density functional theory (DFT) to predict the structure and reactivity of the compound .

Chemical Reactions Analysis

Compounds with methoxy and amine groups are known to participate in various chemical reactions. For instance, the use of axially chiral 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR indicates that methoxy-substituted amines can form diastereomeric complexes with chiral acids . This property could be relevant for 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine in the context of chiral resolution or enantiomeric purity determination.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted amines can be inferred from related studies. For example, the nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, exhibits UV-blocking effects and SOD-like activity, which suggests antioxidant properties . Additionally, the metabolism of methoxylated amines, such as the O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, indicates that methoxy groups can be metabolically cleaved, potentially affecting the biological activity of the compound . These insights can be applied to predict the behavior of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine in biological systems and its potential applications.

Wissenschaftliche Forschungsanwendungen

Use as a Chiral Derivatizing Agent

- Application : Utilized as a chiral derivatizing agent for distinguishing enantiomeric alcohols and amines via 1H NMR. This method involves base-line separation of methoxyl protons in diastereomeric esters or amides, aiding in determining enantiomeric purities and absolute configurations of alcohols and amines (Miyano et al., 1989).

In Amination Reactions

- Application : Studied in the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst. The process primarily produces 2-amino-1-methoxypropane with high selectivity, offering insights into the reaction pathway and influencing factors like temperature and ammonia excess (Bassili & Baiker, 1990).

In Polymer Modification

- Application : Employed in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels via condensation reactions. The amine-modified polymers exhibit increased thermal stability and show potential for antibacterial and antifungal medical applications (Aly & El-Mohdy, 2015).

In Catalytic Studies

- Application : Explored in the synthesis of nickel(II) complexes for ethylene oligomerization studies. The amines are crucial for the catalytic activity in producing ethylene dimers, trimmers, and tetramers, enhancing understanding of the reaction mechanism (Nyamato et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-1-(3-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSSQJYZMYXKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)

![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)